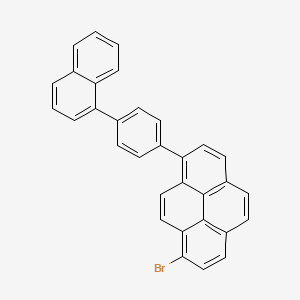
1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a bromine atom attached to a pyrene ring, further substituted with a naphthalen-1-yl phenyl group
Preparation Methods
The synthesis of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene typically involves multi-step organic reactions. One common synthetic route includes the bromination of pyrene followed by a Suzuki coupling reaction with a naphthalen-1-yl phenyl boronic acid derivative. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism by which 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing molecular pathways and biological processes. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene can be compared with other polycyclic aromatic hydrocarbons such as:
- 1-Bromo-8-(4-(naphthalen-2-yl)phenyl)pyrene
- 1-Bromo-8-(4-(anthracen-1-yl)phenyl)pyrene
- 1-Bromo-8-(4-(phenanthren-1-yl)phenyl)pyrene
These compounds share similar structural features but differ in the specific aromatic rings attached to the pyrene core.
Properties
Molecular Formula |
C32H19Br |
|---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
1-bromo-8-(4-naphthalen-1-ylphenyl)pyrene |
InChI |
InChI=1S/C32H19Br/c33-30-19-15-24-13-12-23-14-16-27(28-17-18-29(30)32(24)31(23)28)22-10-8-21(9-11-22)26-7-3-5-20-4-1-2-6-25(20)26/h1-19H |
InChI Key |
UBEJFORERQCPKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=C5C=CC6=C(C=CC7=C6C5=C(C=C7)C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


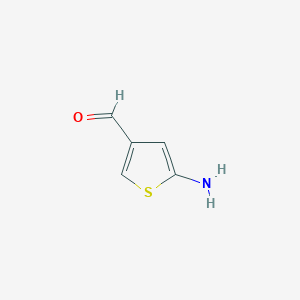
![2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13095069.png)
![6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B13095081.png)
![3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13095083.png)
![5,7-Dichloro-6-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13095084.png)


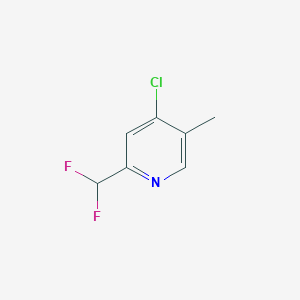
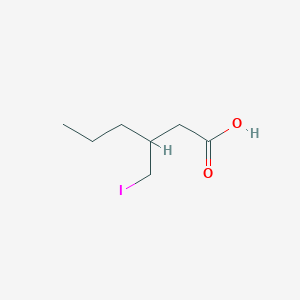
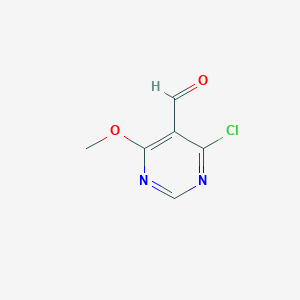

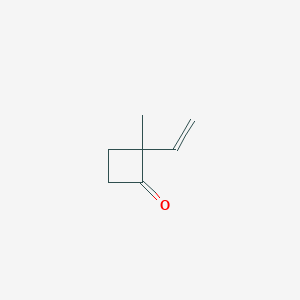
![4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095163.png)

